molecular formula C9H15NO3S B2888827 (1-Cyanocyclohexyl)methyl methanesulfonate CAS No. 1268101-90-1

(1-Cyanocyclohexyl)methyl methanesulfonate

Cat. No.: B2888827
CAS No.: 1268101-90-1
M. Wt: 217.28
InChI Key: CSNZAYIVGCVEPN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known that methanesulfonate esters, such as methyl methanesulfonate, are alkylating agents that act on dna .

Mode of Action

(1-Cyanocyclohexyl)methyl methanesulfonate likely acts as an alkylating agent, similar to other methanesulfonates. Alkylating agents work by transferring an alkyl group to DNA, preferentially methylating guanine and adenine bases . This methylation can lead to DNA damage, disrupting the normal function of the DNA molecule .

Biochemical Pathways

It is known that alkylating agents can cause dna damage, which can disrupt various cellular processes, including dna replication and transcription .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight (21729) and its oil-like physical form , may influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound are likely related to its potential DNA alkylating activity. DNA alkylation can lead to DNA damage, potentially causing cell death or mutations . This makes alkylating agents useful in certain applications, such as cancer treatment .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 4°C . Additionally, the compound’s efficacy may be influenced by the cellular environment, including the presence of DNA repair mechanisms that can counteract the effects of DNA alkylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyanocyclohexyl)methyl methanesulfonate typically involves the reaction of cyclohexanecarbonitrile with methanesulfonyl chloride in the presence of a base. The reaction conditions often include maintaining a low temperature and using an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Cyanocyclohexyl)methyl methanesulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Conditions typically involve the use of a base and an inert solvent.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a suitable catalyst can be used for the reduction of the nitrile group.

Major Products Formed

    Substitution Reactions: The major products are typically the substituted derivatives where the methanesulfonate group is replaced by the nucleophile.

    Reduction Reactions: The major product is the corresponding amine derivative.

Scientific Research Applications

(1-Cyanocyclohexyl)methyl methanesulfonate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl methyl methanesulfonate: Similar structure but lacks the nitrile group.

    (1-Cyanocyclohexyl)methyl chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.

Uniqueness

(1-Cyanocyclohexyl)methyl methanesulfonate is unique due to the presence of both a nitrile group and a methanesulfonate group, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

(1-cyanocyclohexyl)methyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-14(11,12)13-8-9(7-10)5-3-2-4-6-9/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNZAYIVGCVEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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